(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone
Description
The compound "(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone" (hereafter referred to as Compound X) is a structurally complex molecule featuring a pyrrole core substituted with a 4-fluorophenyl group and a piperidine moiety modified with a sulfonylated 1-methylimidazole group.
Properties
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3S/c1-24-11-8-22-20(24)29(27,28)17-6-9-25(10-7-17)19(26)18-12-15(13-23-18)14-2-4-16(21)5-3-14/h2-5,8,11-13,17,23H,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGQNOFTSJWUDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Differences and Pharmacophore Features
Notes
Data Limitations : Direct pharmacological data for Compound X are absent in the provided evidence; comparisons rely on structural analogues and inferred structure-activity relationships (SAR).
Unique Features : Compound X’s combination of a pyrrole core with a sulfonylated piperidine-imidazole group distinguishes it from imidazole-thioether or benzimidazole-based analogues, warranting further exploration for selective kinase inhibition.
Future Directions : Comparative studies should prioritize assays for kinase inhibition (e.g., p38α MAPK), solubility profiling, and metabolic stability to validate hypotheses derived from structural analysis .
Q & A
Q. What are the recommended spectroscopic techniques for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to verify the presence of the fluorophenyl group (distinct aromatic protons at ~7.0–7.5 ppm), piperidinyl protons (multiplet signals at 1.5–3.5 ppm), and imidazole sulfonyl groups (singlet for methyl at ~3.2 ppm). F NMR can confirm fluorophenyl substitution .
- IR Spectroscopy : Identify key functional groups, such as the sulfonyl group (strong absorption at ~1150–1350 cm) and carbonyl stretch (1650–1750 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak) .
Q. How can researchers design a synthetic pathway for this compound?
Methodological Answer:
- Multi-step synthesis : Start with (4-fluorophenyl)pyrrole synthesis via Paal-Knorr reaction, followed by coupling to 4-((1-methylimidazol-2-yl)sulfonyl)piperidine using a carbonyl linker (e.g., EDCI/HOBt-mediated amidation) .
- Key intermediates : Optimize sulfonation of the imidazole ring using sulfur trioxide complexes, and purify intermediates via column chromatography (silica gel, gradient elution) .
- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of sulfonating agent) .
Advanced Research Questions
Q. How can conflicting spectral data for the sulfonyl-piperidine moiety be resolved?
Methodological Answer:
- Cross-validation : Compare H NMR data with structurally similar compounds (e.g., (4-fluorophenyl)sulfonylpiperazine derivatives) to assign ambiguous peaks .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidinyl region (e.g., distinguish axial vs. equatorial protons) .
- X-ray crystallography : If crystals are obtainable, confirm sulfonyl group geometry and piperidine ring conformation .
Q. What strategies are effective for improving the compound’s solubility in aqueous media for biological assays?
Methodological Answer:
- Salt formation : React the methanone group with HCl or trifluoroacetic acid to form water-soluble salts .
- Co-solvent systems : Use DMSO/PBS (10:90 v/v) for in vitro studies, ensuring <1% DMSO to avoid cytotoxicity .
- Prodrug modification : Introduce hydrolyzable groups (e.g., phosphate esters) to the imidazole or pyrrole rings .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding to kinases or GPCRs, focusing on the sulfonyl-piperidine moiety’s hydrogen-bonding potential .
- MD simulations : Simulate ligand-receptor dynamics (e.g., 100 ns runs in GROMACS) to assess stability of the fluorophenyl group in hydrophobic pockets .
- QSAR analysis : Corporate substituent effects (e.g., fluorophenyl vs. chlorophenyl analogs) to predict activity trends .
Data Contradiction & Optimization
Q. How should researchers address discrepancies in biological activity between synthesized batches?
Methodological Answer:
- Purity assessment : Quantify impurities (>0.5%) via HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) .
- Biological triplicates : Repeat assays with three independent batches, using standardized cell lines (e.g., HEK293 or HeLa) .
- Stability testing : Monitor compound degradation in storage (e.g., DMSO stock at −80°C vs. room temperature) .
Q. What experimental designs optimize reaction conditions for scaling up synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Use Taguchi methods to test variables (temperature, solvent, catalyst loading) for maximum yield .
- Flow chemistry : Implement continuous-flow reactors for sulfonation steps to enhance reproducibility and reduce byproducts .
- In-line analytics : Integrate FTIR or Raman spectroscopy for real-time monitoring of key intermediates .
Biological & Mechanistic Studies
Q. What in vitro assays are suitable for evaluating the compound’s kinase inhibition potential?
Methodological Answer:
- Kinase profiling : Use radiometric assays (e.g., P-ATP) or fluorescence-based platforms (ADP-Glo™) against a panel of 50+ kinases .
- IC determination : Perform dose-response curves (1 nM–10 μM) with positive controls (e.g., staurosporine) .
- Selectivity screening : Compare activity against off-target kinases (e.g., PKA, PKC) to assess specificity .
Q. How can researchers elucidate the metabolic pathways of this compound?
Methodological Answer:
- LC-MS/MS metabolomics : Incubate with liver microsomes (human/rat) and identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms using luminescent substrates .
- Stable isotope labeling : Use C-labeled fluorophenyl groups to track metabolic fate in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
